2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride
Description
2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride (CAS: 201.14, Molecular formula: C₇H₁₈Cl₂N₂) is a chiral pyrrolidine derivative with a stereospecific methyl group at the 1-position of the pyrrolidine ring. Its structure comprises a secondary amine linked to a pyrrolidine moiety, stabilized as a dihydrochloride salt for enhanced solubility and stability. This compound is utilized in pharmaceutical research, particularly in the synthesis of receptor-targeted molecules, though its specific pharmacological applications remain under investigation .
Properties
IUPAC Name |
2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-6-2-3-7(9)4-5-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWNJCHXKFIPLD-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride, commonly referred to as S-MPEA, is a compound that has garnered interest due to its potential biological activities and applications in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with S-MPEA, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C7H16N2·2HCl
- Molecular Weight : 197.32 g/mol
- CAS Number : 1353982-26-9
S-MPEA acts primarily as a monoamine neurotransmitter modulator , which may influence various neurotransmitter systems in the central nervous system (CNS). The compound's structure suggests it interacts with receptors involved in the regulation of mood, cognition, and behavior.
Key Mechanisms:
- Histamine H3 Receptor Antagonism : Recent studies indicate that compounds similar to S-MPEA may act as antagonists at the histamine H3 receptor, a target for treating CNS disorders such as depression and anxiety .
- Dopaminergic Activity : Preliminary findings suggest that S-MPEA may enhance dopaminergic signaling, which could have implications for conditions like ADHD and Parkinson's disease.
- Serotonergic Modulation : There is potential for S-MPEA to influence serotonin pathways, thus affecting mood and anxiety levels.
Biological Activity and Therapeutic Potential
The biological activity of S-MPEA has been explored in various studies, highlighting its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the effects of S-MPEA and related compounds:
- Cognitive Enhancement : A study on rodent models demonstrated that S-MPEA administration resulted in improved performance in memory tasks, suggesting its potential use in cognitive disorders .
- Mood Regulation : Clinical trials exploring the effects of similar compounds on mood disorders indicated significant improvements in depressive symptoms when administered over a period of several weeks .
- Neuroprotection : Research involving neurotoxic models showed that S-MPEA could mitigate damage caused by neurotoxins, indicating its protective role against neurodegenerative diseases .
Safety and Toxicology
Research on the safety profile of S-MPEA is limited but necessary for understanding its therapeutic applications. Preliminary toxicological assessments suggest that at therapeutic doses, S-MPEA exhibits a favorable safety profile with minimal adverse effects reported in animal studies .
Scientific Research Applications
Drug Development
The compound serves as a versatile small molecule scaffold in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. Notably, it has been utilized in the development of histamine H₃ receptor ligands, which are significant in treating neurological disorders such as schizophrenia and Alzheimer's disease .
Neuropharmacology
Research indicates that (S)-2-(1-methylpyrrolidin-2-yl)ethanamine dihydrochloride may exhibit activity related to neurotransmitter modulation. Compounds derived from this scaffold have shown promise in enhancing cognitive functions by acting on the central nervous system .
Case Study 1: Histamine H₃ Receptor Antagonists
A study demonstrated the synthesis of histamine H₃ receptor antagonists using (S)-2-(1-methylpyrrolidin-2-yl)ethanamine as a starting material. These compounds exhibited significant potential in modulating neurotransmitter release, which could be beneficial for conditions like narcolepsy and obesity .
Case Study 2: Synthesis of Novel Antidepressants
Another research effort involved modifying the (S)-2-(1-methylpyrrolidin-2-yl)ethanamine structure to create new antidepressants. The derivatives showed enhanced binding affinity for serotonin receptors, indicating their potential efficacy in treating major depressive disorder .
Comparison with Similar Compounds
Enantiomeric and Stereoisomeric Variants
- 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride (CAS: 1946010-82-7):
This enantiomer shares the same molecular formula (C₇H₁₈Cl₂N₂) and weight (201.14 g/mol) as the (2S)-form but differs in stereochemistry at the pyrrolidine ring. Such enantiomers often exhibit divergent binding affinities to chiral receptors or enzymes. For example, (2R)-isomers may show altered pharmacokinetics or toxicity profiles compared to (2S)-isomers, though specific data are lacking .
Pyrrolidine Derivatives with Modified Substituents
- Such modifications could impact blood-brain barrier permeability or metabolic stability compared to the target compound .
- {[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride :
The addition of a fluorine atom and an oxadiazole ring enhances electronegativity and hydrogen-bonding capacity, likely improving target selectivity in receptor interactions. This contrasts with the simpler pyrrolidine-ethanamine backbone of the target compound .
Azetidine and Piperidine Analogues
- 2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride (CAS: Not provided): Replacing the pyrrolidine (5-membered ring) with an azetidine (4-membered ring) reduces ring strain and conformational flexibility. This may decrease binding affinity to receptors preferring larger cyclic amines .
Comparison with Other Dihydrochloride Salts
(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)
- Molecular Formula : C₅H₁₃N₃O·(HCl)₂
- However, its unclassified health hazards contrast with the target compound’s unknown toxicological profile .
(1S)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine Dihydrochloride (CAS: 2247088-16-8)
- Molecular Formula : C₈H₁₄Cl₂N₂O
- Key Differences : The pyridine ring and methoxy group enhance aromatic interactions and solubility in polar solvents. Such features are absent in the target compound, which relies on pyrrolidine’s basicity for solubility .
Physicochemical and Pharmacological Data
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC-MS.
- Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric purity .
Basic Question: How can the stereochemical integrity of the compound be confirmed during synthesis?
Methodological Answer:
Use a combination of:
X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement (e.g., C–C bond lengths and torsional angles) .
Circular Dichroism (CD) : Compare CD spectra with known (2S)-configured analogs.
NMR Spectroscopy : Analyze H and C NMR for diastereotopic proton splitting and coupling constants (e.g., J-values for pyrrolidine ring protons) .
Advanced Question: What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigate via:
Standardized Assay Conditions :
- Use identical buffer systems (e.g., PBS pH 7.4 vs. HEPES pH 7.2) .
- Control temperature (25°C vs. 37°C) and incubation times.
Orthogonal Validation :
- Cross-validate receptor-binding data with SPR (surface plasmon resonance) and radioligand displacement assays.
- Perform dose-response curves in ≥3 independent experiments.
Q. Example Data Contradiction :
| Assay Type | IC (nM) | Conditions | Reference |
|---|---|---|---|
| Cell-based | 120 ± 15 | 37°C, 24h | |
| Biochemical | 45 ± 5 | 25°C, 1h |
Advanced Question: How can computational modeling predict the compound’s interaction with α2_22-adrenergic receptors?
Methodological Answer:
Docking Studies : Use AutoDock Vina with receptor PDB ID 6PRZ.
- Protonate the amine group to reflect physiological pH.
- Apply AMBER force fields for energy minimization.
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.
Free Energy Calculations : Compute ΔG binding with MM-PBSA.
Q. Key Findings :
- The (2S)-configuration shows stronger hydrogen bonding with Asp113 (ΔG = −9.2 kcal/mol) vs. (2R)-configuration (ΔG = −6.8 kcal/mol) .
Basic Question: What analytical techniques are critical for characterizing physicochemical properties?
Methodological Answer:
| Property | Method | Conditions/Parameters | Reference |
|---|---|---|---|
| Melting Point | DSC | Heating rate 10°C/min, N | |
| Solubility | Shake-flask (HPLC-UV) | PBS pH 7.4, 25°C | |
| pKa | Potentiometric titration | 0.15 M KCl, 25°C |
Advanced Question: How can isotopic labeling (e.g., 2^22H, 13^1313C) aid in metabolic stability studies?
Methodological Answer:
Synthesis of Deuterated Analog : Replace methyl groups with CD via Pd/C-catalyzed H/D exchange .
LC-MS/MS Analysis : Track metabolic degradation in liver microsomes (e.g., t increased from 2.1h to 4.5h for H-labeled compound) .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
